molecular formula C35H28N2O3 B14503149 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)- CAS No. 63430-54-6

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-

Cat. No.: B14503149
CAS No.: 63430-54-6
M. Wt: 524.6 g/mol
InChI Key: KSQRPGOLPPYMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-2’-(phenylamino)- is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system. The compound’s structure includes isobenzofuran and xanthene moieties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-2’-(phenylamino)- typically involves multi-step organic reactions. The process begins with the formation of the isobenzofuran and xanthene cores, followed by the introduction of the ethyl(4-methylphenyl)amino and phenylamino groups. Common reagents used in these reactions include various anhydrides, amines, and catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of specialized equipment to handle the complex reaction intermediates.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-2’-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinone derivatives, hydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-2’-(phenylamino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme activities and studying protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

Industry

In industrial applications, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-2’-(phenylamino)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-2’-(phenylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(diethylamino)-:

    Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 4’,5’-bis[[bis(2-pyridinylmethyl)amino]methyl]-2’,7’-dichloro-3’,6’-dihydroxy-: Used in various chemical research applications.

    Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-, lead salt:

Uniqueness

The uniqueness of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl(4-methylphenyl)amino]-2’-(phenylamino)- lies in its specific substitution pattern and the presence of both ethyl(4-methylphenyl)amino and phenylamino groups. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2'-anilino-6'-(N-ethyl-4-methylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N2O3/c1-3-37(26-16-13-23(2)14-17-26)27-18-19-30-33(22-27)39-32-20-15-25(36-24-9-5-4-6-10-24)21-31(32)35(30)29-12-8-7-11-28(29)34(38)40-35/h4-22,36H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQRPGOLPPYMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=CC(=C6)NC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886581
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63430-54-6
Record name 6′-[Ethyl(4-methylphenyl)amino]-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63430-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethyl(4-methylphenyl)amino)-2'-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063430546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-anilino-6'-[ethyl(p-tolyl)amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.